molecular formula C8H18N2O2S B12980354 3-Ethyl-1-(ethylsulfonyl)piperazine

3-Ethyl-1-(ethylsulfonyl)piperazine

Cat. No.: B12980354
M. Wt: 206.31 g/mol
InChI Key: WWCUYYDJFKDBGC-UHFFFAOYSA-N
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Description

3-Ethyl-1-(ethylsulfonyl)piperazine (CAS 2306269-64-5) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C 8 H 18 N 2 O 2 S and a molecular weight of 206.31 g/mol, this piperazine derivative features a defined stereochemical center, and its (3S)-enantiomer is available under CAS 2306246-98-8 . The compound's structure, which incorporates both a piperazine ring and an ethylsulfonyl group, makes it a valuable scaffold for constructing more complex molecules. Its primary research application lies in its role as a key intermediate in the synthesis of potential pharmacologically active compounds. Researchers utilize this building block to develop novel substances for various biological screenings. The compound is offered with purities of 95% and 98% and is available for immediate shipment from certified suppliers . This product is intended for research and further manufacturing applications only and is not intended for direct human use. Please refer to the relevant Safety Data Sheet (SDS) for safe handling and storage information.

Properties

Molecular Formula

C8H18N2O2S

Molecular Weight

206.31 g/mol

IUPAC Name

3-ethyl-1-ethylsulfonylpiperazine

InChI

InChI=1S/C8H18N2O2S/c1-3-8-7-10(6-5-9-8)13(11,12)4-2/h8-9H,3-7H2,1-2H3

InChI Key

WWCUYYDJFKDBGC-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCN1)S(=O)(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(ethylsulfonyl)piperazine typically involves the reaction of piperazine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the sulfonyl chloride, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of 3-Ethyl-1-(ethylsulfonyl)piperazine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(ethylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: The ethylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Sodium hydride in dimethylformamide at room temperature.

Major Products Formed

Scientific Research Applications

3-Ethyl-1-(ethylsulfonyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(ethylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylsulfonyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperazine ring can also interact with receptor sites, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Physicochemical Properties

The ethylsulfonyl group in 3-Ethyl-1-(ethylsulfonyl)piperazine lowers the pKa of the adjacent nitrogen atom, reducing solubility in acidic conditions. This contrasts with analogs bearing spacers between the piperazine and aromatic cores:

  • Spacer Effects: Ethylene or methylene spacers between piperazine and quinolone moieties improved solubility (>80 μM) and raised pKa values (6–7 for ethylene; ~5.0 for methylene) compared to direct attachment (solubility <20 μM; pKa ≤3.8) .

Table 2: Physicochemical Properties of Piperazine Derivatives

Compound Substituents Solubility (μM) pKa Reference
8ac Ethylene spacer >80 6–7
8j Methylene spacer >80 ~5.0
8a Direct N-phenyl <20 ≤3.8

Metabolic Stability

Piperazine rings are metabolic hotspots, often undergoing deethylation or oxidation. However, substituents can modulate these pathways:

  • Deethylation Risk : Ethyl-substituted piperazines are prone to deethylation, as seen in metabolite studies .
  • Oxidation Resistance: The ethylsulfonyl group may protect the piperazine ring from oxidation, a common degradation pathway for fluoroquinolones .
  • Improved Stability : Propyl and butyl analogs show better metabolic profiles than ethyl derivatives, with reduced clearance in microsomal assays .

Table 3: Metabolic and Stability Data

Compound Substituents Metabolic Stability Notes Reference
Ethyl - Moderate Deethylation observed
Propyl - Good Enhanced stability
Butyl - Excellent Best candidate

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